molecular formula C4H3FN2O4S B6174152 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid CAS No. 2648940-71-8

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B6174152
CAS No.: 2648940-71-8
M. Wt: 194.1
InChI Key:
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Description

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a fluorosulfonyl group attached to an imidazole ring, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the imidazole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.

Industrial Production Methods

Industrial production of this compound may involve phase-transfer catalysis approaches to ensure safety and cost-effectiveness. The use of solid reagents such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF has been reported to be effective in the large-scale synthesis of sulfonyl fluorides .

Chemical Reactions Analysis

Types of Reactions

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl fluoride gas, electrophilic fluorination agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of solvents like chloroform and DMSO .

Major Products

The major products formed from these reactions include various sulfonyl fluorides and their derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • Hexafluoroisobutenylidene sulfate
  • Sulfonyl fluorides

Uniqueness

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is unique due to its imidazole ring structure, which provides additional sites for chemical modification and interaction with biological targets. This makes it more versatile compared to other sulfonyl fluorides, which may lack such structural features .

Properties

CAS No.

2648940-71-8

Molecular Formula

C4H3FN2O4S

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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